molecular formula C16H17N3O3 B5542083 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine

4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine

Cat. No. B5542083
M. Wt: 299.32 g/mol
InChI Key: RPEAFNTYBTZLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine involves various chemical reactions, including cyclocondensation, nucleophilic substitution, and pyrolysis, to produce novel compounds with diverse functional groups and potential activities. For instance, cyclocondensation of certain pyrimidine derivatives under mild conditions can afford compounds with complex structures, showcasing the versatility of synthetic strategies involving morpholine derivatives (Karimian et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine has been studied using various spectroscopic methods. These studies include the determination of 1H and 13C NMR data, which help in understanding the compound's structure and the form it primarily exists in. Such detailed analysis is essential for further modifications and understanding the reactivity of these compounds (Karimian et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine derivatives include their ability to undergo reactions such as nucleophilic substitution and ring-opening reactions. These reactions not only demonstrate the chemical versatility of these compounds but also their potential to be transformed into new derivatives with varied biological activities (Maki et al., 1988).

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis and evaluation of novel compounds related to 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine, focusing on their potential biological activities. For instance, studies have developed new derivatives showing significant analgesic and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of these molecules. The synthesis processes often involve multi-step reactions, yielding compounds tested for various biological effects, such as antiproliferative activities against different types of neoplastic cells, indicating their potential application in cancer treatment (Demchenko et al., 2015; Şüküroğlu et al., 2006; Al‐Ghorbani et al., 2017).

Chemical Synthesis and Transformations

The chemical synthesis and transformations of related compounds have been extensively studied, showcasing methods to create a variety of derivatives with potential for further biological evaluation. Techniques include nucleophilic substitution reactions and the use of morpholino groups to synthesize polysubstituted pyridazinones, indicating the adaptability of these chemical structures for generating diverse molecular entities with possible drug discovery applications (Guzyr et al., 2013; Pattison et al., 2009).

Physicochemical Properties

The exploration of physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, including those with morpholinyl groups, has provided insights into their solubility, stability, and potential applications in green chemistry. This research offers a foundation for developing new solvents or reagents that could be used in various chemical synthesis and pharmaceutical formulation processes (Pernak et al., 2011).

properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-5-6-15(18-17-12)22-14-4-2-3-13(11-14)16(20)19-7-9-21-10-8-19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEAFNTYBTZLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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